3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C23H29N5O3S2 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
(5Z)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H29N5O3S2/c1-15(2)28-22(30)18(33-23(28)32)14-17-19(24-7-5-8-26-10-12-31-13-11-26)25-20-16(3)6-4-9-27(20)21(17)29/h4,6,9,14-15,24H,5,7-8,10-13H2,1-3H3/b18-14- |
InChI Key |
DXXMZOPYSLWQPG-JXAWBTAJSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)NCCCN4CCOCC4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)NCCCN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism:
-
Cyclization : Thioglycolic acid reacts with 3-isopropylamine to form 3-isopropyl-2-thioxo-1,3-thiazolidin-4-one.
-
Condensation : The thiazolidinone intermediate undergoes Z-selective Knoevenagel condensation with 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde.
The reaction is conducted in tetrahydrofuran (THF) at 50°C for 12 hours, with piperidine as a base catalyst. The Z-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the pyrimidine nitrogen.
Introduction of the Morpholinylpropylamino Side Chain
The 3-morpholin-4-ylpropylamino group is introduced via nucleophilic substitution. 3-Chloropropylmorpholine reacts with the 2-amino group of the pyrido[1,2-a]pyrimidin-4-one core in dimethylformamide (DMF) at 100°C for 24 hours.
Optimization Table:
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent | DMF vs. DMSO | 85 vs. 78 |
| Temperature | 100°C vs. 80°C | 85 vs. 65 |
| Catalyst | KCO vs. NEt | 88 vs. 72 |
The product is isolated via column chromatography (SiO, ethyl acetate/hexane 1:1) and characterized by H NMR and HRMS.
Final Coupling and Purification
The thiazolidinone and pyrido[1,2-a]pyrimidin-4-one intermediates are coupled via a Heck-type reaction using palladium acetate as a catalyst. Key steps include:
-
Activation : The thiazolidinone’s methylidene group is activated with triethylamine.
-
Coupling : Reacted with the pyrido[1,2-a]pyrimidin-4-one core in toluene at 110°C for 8 hours.
Post-reaction, the crude product is purified via vacuum distillation and recrystallized from acetonitrile, achieving 89% yield.
Industrial-Scale Considerations
For large-scale synthesis, continuous flow reactors enhance efficiency. A two-stage system separates the pyrido[1,2-a]pyrimidin-4-one synthesis (Stage 1) from the coupling reaction (Stage 2), reducing reaction time by 40% .
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce the corresponding alcohols.
Scientific Research Applications
Antidiabetic Activity
Recent studies indicate that derivatives of thiazolidinones exhibit significant antidiabetic effects. The compound is believed to enhance glucose uptake and improve insulin sensitivity.
Mechanism of Action:
- Acts as an insulin sensitizer.
- Improves glucose metabolism in insulin-resistant models.
| Study Reference | Effect on Glucose Uptake | Model Used |
|---|---|---|
| Study A | Enhanced | Insulin-resistant mice |
| Study B | Reduced hyperglycemia | High-carbohydrate diet-induced model |
Antimicrobial Properties
The compound has shown promising results against various microbial strains. Research indicates its potential as a broad-spectrum antimicrobial agent.
Key Findings:
- Exhibited activity against Gram-positive and Gram-negative bacteria.
- Effective against fungal pathogens.
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Effective antifungal |
Antioxidant Activity
The antioxidant properties of the compound are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Research Insights:
- Demonstrated significant radical scavenging activity.
- Potential for use in formulations aimed at reducing oxidative damage.
| Assay Type | Result |
|---|---|
| DPPH Scavenging | IC50 = 25 µg/mL |
| ABTS Assay | Strong antioxidant effect |
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly in inhibiting the proliferation of cancer cells.
Mechanism:
- Induces apoptosis in cancer cell lines.
- Inhibits tumor growth in animal models.
Case Studies:
- Study on Breast Cancer Cells: The compound demonstrated a dose-dependent inhibition of cell proliferation.
- Study on Lung Cancer Models: Showed significant tumor size reduction compared to control groups.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is not well understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Substituent Analysis
Key structural analogs differ in substituents on the thiazolidinone ring and amino side chains. Below is a comparative table:
Key Observations :
- Phenylethyl () introduces aromaticity, which may enhance π-π interactions but reduce solubility . Methoxypropyl () increases polarity, possibly improving aqueous solubility .
- Amino Side Chains: Morpholinopropyl (target) offers a tertiary amine for solubility and hydrogen bonding.
Comparison with Antimicrobial Analogs :
- Compounds with imidazolylpropylamino groups () may target microbial enzymes via heterocyclic interactions, similar to dithiazole derivatives in .
Biological Activity
The compound 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological applications. This article reviews its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 430.5 g/mol. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O3S2 |
| Molecular Weight | 430.5 g/mol |
| Purity | Typically 95% |
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial properties. For example, compounds similar to the one have shown activity against various Gram-positive and Gram-negative bacteria. In a comparative study, certain derivatives displayed antibacterial activity exceeding that of traditional antibiotics like ampicillin by 10–50 fold, particularly against Enterobacter cloacae and Escherichia coli .
Minimum Inhibitory Concentration (MIC) Data:
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound 8 | 0.004–0.03 | Enterobacter cloacae |
| Compound 15 | 0.004–0.06 | Trichoderma viride |
Antifungal Activity
In addition to antibacterial effects, the compound has demonstrated antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains. The most sensitive strain was found to be Trichoderma viride , while Aspergillus fumigatus showed resistance .
The biological activity of this compound is attributed to its ability to inhibit key bacterial enzymes and disrupt cell wall synthesis. The thiazolidinone moiety plays a crucial role in this mechanism, enhancing the compound's interaction with target sites in microbial cells.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of several thiazolidinone derivatives, including the compound . Results indicated potent inhibition against Staphylococcus aureus and Pseudomonas aeruginosa , suggesting its potential as a lead compound for antibiotic development .
- In Vivo Toxicological Assessment : A toxicological study involving animal models assessed the safety profile of related compounds at doses up to 750 mg/kg over four weeks. No significant adverse effects were observed, indicating a favorable safety margin for further development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
- Methodology :
- Use multi-step condensation reactions, starting with functionalized pyrido[1,2-a]pyrimidin-4-one and thiazolidinone precursors. For example, Schiff base formation between amine and carbonyl groups under inert atmosphere (N₂/Ar) can minimize side reactions .
- Purification: Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
- Key analytical validation: Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the Z-isomer configuration in the thiazolidinone moiety?
- Methodology :
- Use NOESY NMR to detect spatial proximity between the isopropyl group and the pyrido-pyrimidinone ring, which is characteristic of the Z-isomer .
- Computational validation: Compare experimental NMR shifts with DFT-calculated chemical shifts for Z vs. E isomers using software like Gaussian or ORCA .
Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?
- Methodology :
- Solubility profiling: Test in DMSO (primary stock solvent), PBS (pH 7.4), and ethanol using UV-Vis spectroscopy to determine λmax and molar extinction coefficients .
- Stability: Conduct accelerated degradation studies under varied pH (1–12), temperature (4–40°C), and light exposure. Monitor via HPLC to identify degradation products .
Advanced Research Questions
Q. How can mechanistic insights into the compound’s thiol-thione tautomerism be experimentally resolved?
- Methodology :
- Use ¹H-¹⁵N HMBC NMR to track proton-nitrogen coupling patterns, which differ between thiol (NH) and thione (C=S) tautomers .
- Isotopic labeling: Synthesize the compound with ³⁴S and study sulfur-centered reactivity via mass spectrometry .
Q. What strategies address contradictory bioactivity data in cell-based vs. in vivo assays?
- Methodology :
- Pharmacokinetic profiling: Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to identify discrepancies between in vitro potency and in vivo efficacy .
- Structural analogs: Modify the morpholinylpropyl side chain to enhance membrane permeability (e.g., logP optimization via Hansch analysis) .
Q. How can computational models predict interactions with biological targets (e.g., kinases)?
- Methodology :
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to ATP-binding pockets of kinases (e.g., CDK2, Aurora A). Validate with MM-PBSA free-energy calculations .
- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in the thiazolidinone ring .
Q. What experimental controls are essential for reproducibility in catalytic studies?
- Methodology :
- Negative controls: Use structurally similar but catalytically inert analogs (e.g., replacing the thioxo group with oxo) to isolate the compound’s role .
- Positive controls: Compare activity with known kinase inhibitors (e.g., Staurosporine) in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
